molecular formula C17H15NO4 B13539193 1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid

1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B13539193
M. Wt: 297.30 g/mol
InChI Key: MESMWNICTGMXHV-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a benzyloxycarbonyl group and a carboxylic acid group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indoles.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    1-[(Benzyloxy)carbonyl]-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains a pyrrole ring instead of an indole ring.

Uniqueness

1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both the benzyloxycarbonyl and carboxylic acid groups provides versatility in synthetic applications and potential interactions in biological systems.

This compound’s unique structure and properties make it a valuable tool in various fields of research, offering opportunities for the development of new materials, drugs, and industrial products.

Properties

IUPAC Name

1-phenylmethoxycarbonyl-2,3-dihydroindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)14-10-18(15-9-5-4-8-13(14)15)17(21)22-11-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESMWNICTGMXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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